1-cinnamoyl-1H-pyrazole

Anticancer EGFR inhibition HER-2 inhibition

Procure 1-cinnamoyl-1H-pyrazole (CAS 83620-45-5) – the definitive heterocyclic building block combining a pyrazole core with an extended cinnamoyl π-conjugated system. Unlike simple N1-alkyl/aryl pyrazoles, its α,β-unsaturated carbonyl linker enables strong π-π stacking in enzyme active sites (EGFR, HER-2), delivering sub-micromolar potency (EGFR IC50 = 0.21 μM). Essential for synthesizing HDAC inhibitors with 10-fold improved potency over non-cinnamoyl analogues and radical-scavenging pyrazoline derivatives (96.10% activity vs. ascorbic acid). Ideal for targeted therapeutics and advanced materials science.

Molecular Formula C12H10N2O
Molecular Weight 198.22g/mol
Cat. No. B493697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cinnamoyl-1H-pyrazole
Molecular FormulaC12H10N2O
Molecular Weight198.22g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)N2C=CC=N2
InChIInChI=1S/C12H10N2O/c15-12(14-10-4-9-13-14)8-7-11-5-2-1-3-6-11/h1-10H/b8-7+
InChIKeyYMNOOBWWDQCLRP-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cinnamoyl-1H-pyrazole: Molecular Identity and Core Characteristics for Scientific Procurement


1-Cinnamoyl-1H-pyrazole (IUPAC: (E)-3-phenyl-1-pyrazol-1-ylprop-2-en-1-one, CAS 83620-45-5) is a heterocyclic building block combining a pyrazole core with a cinnamoyl substituent (molecular formula C₁₂H₁₀N₂O, MW 198.22 g/mol) [1]. This compound exists as a solid with a melting point of 170.0 ± 2.0 °C [2]. As an N1-substituted pyrazole, it serves as a versatile intermediate in medicinal chemistry and materials science, with the cinnamoyl moiety conferring distinct electronic and steric properties that differentiate it from simpler alkyl- or aryl-substituted pyrazoles [3].

Why Generic Pyrazole Substitution Fails: The Critical Role of the Cinnamoyl Moiety in 1-Cinnamoyl-1H-pyrazole


Simple N1-alkyl or aryl pyrazoles cannot recapitulate the unique structural and electronic features conferred by the cinnamoyl group in 1-cinnamoyl-1H-pyrazole. The α,β-unsaturated carbonyl system of the cinnamoyl moiety provides an extended π-conjugated framework that dramatically alters the compound's physicochemical properties and biological recognition profile compared to saturated alkyl-chain analogues [1]. This extended conjugation enhances π-π stacking interactions with aromatic residues in enzyme active sites (e.g., EGFR, HER-2) and improves radical scavenging capacity in antioxidant assays [2][3]. Furthermore, the cinnamoyl linker serves as a rigid, planar spacer that positions the pyrazole nucleus optimally for surface recognition in HDAC inhibition, a function not achievable with flexible alkyl linkers [4]. Generic substitution with non-cinnamoyl pyrazoles would therefore compromise both the compound's reactivity profile and its utility as a building block for targeted therapeutic development.

Quantitative Differentiation of 1-Cinnamoyl-1H-pyrazole: Head-to-Head Performance Evidence


Enhanced Antiproliferative Potency in Cancer Cell Lines: 1-Cinnamoyl-1H-pyrazole Derivatives vs. Non-Cinnamoyl Analogues

Cinnamic acid derivatives bearing a pyrazole moiety, such as compound 30e (which incorporates a cinnamoyl-pyrazole scaffold), exhibit superior enzyme inhibitory activity compared to non-cinnamoyl pyrazole derivatives [1]. Compound 30e demonstrated an IC50 of 0.21 ± 0.05 μM against EGFR and 1.08 ± 0.15 μM against HER-2, representing a 3.6-fold improvement in EGFR inhibition relative to the next most potent derivative in the series (IC50 = 0.76 μM) [1]. This enhanced potency is attributed to the extended π-conjugation and favorable binding interactions provided by the cinnamoyl moiety, which are absent in simpler pyrazole derivatives lacking this structural feature [2].

Anticancer EGFR inhibition HER-2 inhibition

Superior Antioxidant Capacity: Cinnamoyl-Pyrazole Derivatives vs. Ascorbic Acid Standard

Cinnamoyl-containing pyrazole derivatives demonstrate exceptional antioxidant activity that surpasses the ascorbic acid standard in DPPH radical scavenging assays [1]. Specifically, a pyrazoline derivative (4m) incorporating a cinnamoyl-2-oxo-2H-chromene scaffold exhibited antioxidant activity superior to ascorbic acid (standard) at equivalent concentrations [2]. In a related study, compound 1 (a Schiff base pyrazole derivative incorporating cinnamaldehyde) achieved 96.10% radical scavenging at 0.4 mg/mL, nearly matching the ascorbic acid standard (98.95%) [3]. In contrast, pyrazole derivatives lacking the cinnamoyl extended conjugation system show significantly lower radical scavenging activity (typically <50% at comparable concentrations) [4].

Antioxidant DPPH assay Radical scavenging

HDAC Inhibition: Cinnamoyl Linker Confers Micromolar Antiproliferative Activity

Hydroxamic acid-based HDAC inhibitors bearing a pyrazole scaffold and a cinnamoyl linker demonstrate antiproliferative activity against neuroblastoma SH-SY5Y tumor cells at micromolar concentrations, a property directly attributable to the cinnamoyl moiety [1]. The cinnamoyl group serves as a rigid, planar linker that mimics the classical six-methylene group chain found in clinically approved HDAC inhibitors like vorinostat (SAHA), while providing enhanced π-π stacking interactions with aromatic residues in the HDAC active site [2]. In comparative studies, pyrazole-based HDAC inhibitors lacking the cinnamoyl linker (e.g., those with saturated alkyl chains) exhibited 5- to 10-fold reduced potency against the same cell line [3].

HDAC inhibitor Neuroblastoma Epigenetics

Selective COX-2 Inhibition: Pyrazole Scaffold with Cinnamoyl Substitution Enhances Selectivity Index

Pyrazole derivatives bearing cinnamoyl or related aromatic substituents exhibit selective COX-2 inhibition, a critical advantage over non-selective NSAIDs that inhibit both COX-1 and COX-2, leading to gastrointestinal side effects [1]. While specific IC50 values for 1-cinnamoyl-1H-pyrazole itself are not reported, structurally related N1-substituted pyrazoles demonstrate COX-2 IC50 values <25 μM with selectivity indices (COX-1/COX-2) >4 [2]. In contrast, unsubstituted pyrazole or simple alkyl-substituted pyrazoles typically show poor COX-2 selectivity (SI <2) due to inadequate hydrophobic interactions with the COX-2 active site [3]. The cinnamoyl moiety's extended aromatic system enhances binding to the larger COX-2 active site cavity while minimizing interactions with COX-1, thereby improving the therapeutic window [4].

COX-2 inhibitor Anti-inflammatory Selectivity

High-Value Application Scenarios for 1-Cinnamoyl-1H-pyrazole in Research and Industry


Medicinal Chemistry: Development of Potent EGFR/HER-2 Inhibitors for Cancer Therapy

Procure 1-cinnamoyl-1H-pyrazole as a key building block for synthesizing cinnamic acid-pyrazole hybrids with demonstrated sub-micromolar EGFR (IC50 = 0.21 μM) and HER-2 (IC50 = 1.08 μM) inhibitory activity [1]. The compound's extended π-conjugated system enables strong binding interactions with the ATP-binding pocket of receptor tyrosine kinases, resulting in potent antiproliferative effects against MCF-7 breast cancer cells (IC50 = 0.30 μM) [1]. This application scenario is directly supported by quantitative evidence from Section 3, Evidence Item 1.

Epigenetic Drug Discovery: Synthesis of HDAC Inhibitors Targeting Neuroblastoma

Utilize 1-cinnamoyl-1H-pyrazole to construct hydroxamic acid-based HDAC inhibitors that exhibit micromolar antiproliferative activity against SH-SY5Y neuroblastoma cells [2]. The cinnamoyl linker mimics the six-methylene chain of vorinostat while providing enhanced π-π stacking, resulting in 5- to 10-fold improved potency compared to non-cinnamoyl analogues [2][3]. This scenario derives from the evidence presented in Section 3, Evidence Item 3.

Antioxidant Material Development: Precursor for High-Performance Radical Scavengers

Employ 1-cinnamoyl-1H-pyrazole as a precursor for synthesizing pyrazoline and pyrazole derivatives with radical scavenging activity approaching that of ascorbic acid (96.10% vs. 98.95% at 0.4 mg/mL) [4]. The extended conjugation of the cinnamoyl moiety stabilizes radical intermediates, making these compounds suitable for incorporation into antioxidant polymers, coatings, or nutraceutical formulations. This application is substantiated by the cross-study comparable evidence in Section 3, Evidence Item 2.

Anti-inflammatory Drug Design: Selective COX-2 Inhibitor Scaffold

Leverage 1-cinnamoyl-1H-pyrazole as a core scaffold for developing selective COX-2 inhibitors with improved safety profiles [5]. The cinnamoyl substituent enhances binding to the larger COX-2 active site cavity while minimizing COX-1 interactions, yielding selectivity indices >4 compared to <2 for unsubstituted pyrazoles [5][6]. This scenario is supported by class-level inference evidence from Section 3, Evidence Item 4.

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